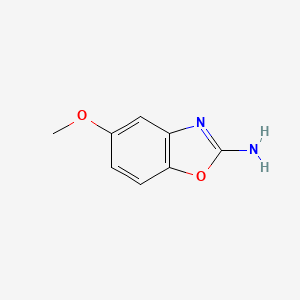

2-Amino-5-methoxybenzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBIFQTZAQVLTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70214036 | |

| Record name | Benzoxazole, 2-amino-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64037-14-5 | |

| Record name | Benzoxazole, 2-amino-5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolamine, 5-methoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 2-amino-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1,3-benzoxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-methoxybenzoxazole

Executive Summary

2-Amino-5-methoxybenzoxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key structural motif in a variety of pharmacologically active agents. Its synthesis is a critical step in the development of new therapeutics. This guide provides a comprehensive overview of the primary and alternative synthetic pathways to this target molecule. We delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven experimental protocols, and present a comparative analysis of the available methods. The core focus is on the cyclization of the key intermediate, 2-amino-4-methoxyphenol, using both classical and modern cyanating agents. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of the synthesis of this valuable compound.

Chapter 1: The Principal Synthetic Route via Precursor Cyclization

The most reliable and widely documented strategy for constructing the 2-aminobenzoxazole scaffold is the intramolecular cyclization of an o-aminophenol derivative. This approach is a two-stage process: first, the synthesis of the requisite key precursor, 2-amino-4-methoxyphenol, followed by the crucial ring-closing reaction to form the target benzoxazole.

1.1 Synthesis of Key Precursor: 2-Amino-4-methoxyphenol

The journey to this compound begins with the preparation of its immediate precursor. The most efficient route starts from 4-methoxy-2-nitrophenol.

Rationale for Precursor Choice: 4-methoxy-2-nitrophenol is an ideal starting material because the nitro and hydroxyl groups are perfectly positioned to direct the final cyclization. The electron-withdrawing nitro group can be cleanly and selectively reduced to the required amino group in the final step of the precursor synthesis without affecting the phenol or methoxy functionalities.

Experimental Workflow:

Caption: Workflow for the synthesis of 2-Amino-4-methoxyphenol.

Detailed Experimental Protocol: Reduction of 4-Methoxy-2-nitrophenol

This protocol is adapted from standard procedures for the reduction of aromatic nitro compounds.[1]

-

Reaction Setup: To a solution of 4-methoxy-2-nitrophenol (10.0 g, 59.1 mmol) in ethanol (150 mL) in a suitable hydrogenation vessel, add 10% Palladium on carbon (Pd/C) (0.5 g, ~5 wt%).

-

Expert Insight: Ethanol or methanol are the solvents of choice due to their ability to dissolve the starting material and their inertness under hydrogenation conditions. Catalytic hydrogenation is superior to metal-acid reductions (e.g., Sn/HCl or Fe/HCl) as it avoids harsh acidic conditions and simplifies purification, leading to a cleaner product with higher yield.[1]

-

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 bar or a hydrogen balloon) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake. Aromatic amines are typically more polar than their nitro precursors.

-

Work-up: Once the reaction is complete (usually 4-12 hours), carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Causality: The Celite bed prevents fine catalyst particles from passing through, which can be pyrophoric upon exposure to air when dry.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-4-methoxyphenol as a solid, which can be used in the next step, often without further purification. Expected yield is typically >90%.

1.2 Cyclization to form this compound

With the precursor in hand, the key cyclization step can be performed. The classical method employs the highly reactive but toxic cyanogen bromide, while modern approaches utilize safer cyanating agents.

This method remains prevalent due to its speed, high yield, and the low cost of the reagent.[2][3][4]

Reaction Mechanism:

The reaction proceeds via a two-step mechanism. First, the more nucleophilic amino group of the o-aminophenol attacks the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular nucleophilic attack from the adjacent hydroxyl group, which displaces the bromide ion and closes the ring to form the stable benzoxazole system.

Caption: Mechanism of cyclization using cyanogen bromide.

Detailed Experimental Protocol:

This is a representative protocol based on established procedures for 2-aminobenzoxazole synthesis.[2][3]

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-4-methoxyphenol (5.0 g, 32.6 mmol) in water or an aqueous alcohol mixture (e.g., 100 mL of 50% ethanol).

-

Reagent Addition: Cool the solution in an ice bath. In a separate flask, prepare a solution of cyanogen bromide (3.8 g, 35.9 mmol, 1.1 equiv.) in the same solvent system. Add the cyanogen bromide solution dropwise to the stirred aminophenol solution over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, neutralize the mixture with a mild base such as sodium bicarbonate solution.

-

Isolation and Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Table 1: Comparison of Cyclization Reagents

| Parameter | Cyanogen Bromide (BrCN) | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) |

| Toxicity | Highly toxic, lachrymator, moisture sensitive (releases HCN)[5][6][7][8] | Low toxicity, air-stable solid[3][4][9] |

| Reaction Conditions | Aqueous or alcoholic solvents, reflux[2][3] | Anhydrous organic solvent (e.g., Dioxane, THF), requires Lewis acid (BF₃·Et₂O) or strong base (LiHMDS)[3][4][10] |

| Reaction Time | Typically 1-4 hours | Typically 12-30 hours |

| Work-up | Simple filtration or neutralization | Quenching, extraction, and chromatography often required[3] |

| Cost & Availability | Inexpensive, widely available | More expensive, specialized reagent |

| Primary Use Case | Rapid, high-yield synthesis where handling risks can be mitigated. | "Green chemistry" applications, syntheses where toxicity is a primary concern. |

To circumvent the extreme toxicity of cyanogen bromide, safer electrophilic cyanating agents have been developed. NCTS is a stable, crystalline solid that can effect the same transformation in the presence of a Lewis acid catalyst.[2][3][4][9][10]

Experimental Protocol using NCTS: [3][4]

-

Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 2-amino-4-methoxyphenol (1.0 g, 6.5 mmol) and NCTS (2.1 g, 7.8 mmol, 1.2 equiv) in anhydrous 1,4-dioxane (25 mL).

-

Catalyst Addition: Add boron trifluoride etherate (BF₃·Et₂O) (1.6 mL, 13.0 mmol, 2.0 equiv) dropwise to the solution.

-

Expert Insight: The Lewis acid (BF₃·Et₂O) activates the cyano group of NCTS, making it more electrophilic and susceptible to attack by the aminophenol.[3] Anhydrous conditions are critical as the Lewis acid is water-sensitive.

-

-

Reaction: Heat the mixture to reflux and stir for 24-30 hours, monitoring by TLC.

-

Work-up: Cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Isolation and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid must be purified by column chromatography (silica gel) to yield pure this compound.

Chapter 2: Purification and Spectroscopic Characterization

Purification: The final product, regardless of the synthetic route, typically requires purification. Recrystallization from ethanol or an ethanol/water mixture is often sufficient for material obtained from the cyanogen bromide route. Product from the NCTS route generally requires column chromatography for purification.

Spectroscopic Data: The structural confirmation of this compound is performed using standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons on the benzoxazole ring, a singlet for the methoxy (-OCH₃) group protons, and a broad singlet for the amine (-NH₂) protons. |

| ¹³C NMR | Resonances for the distinct aromatic carbons, the methoxy carbon, and the characteristic C=N carbon of the oxazole ring (typically >160 ppm). |

| IR (Infrared) | Characteristic N-H stretching bands (approx. 3300-3400 cm⁻¹), C-O-C stretching for the ether, and aromatic C=C and C=N stretching vibrations. |

| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₈H₈N₂O₂ = 164.16 g/mol ). |

Chapter 3: Safety and Handling Considerations

CRITICAL: Cyanogen Bromide Hazard Management

Cyanogen bromide (BrCN) is a highly toxic, corrosive, and volatile solid.[5] It is fatal if inhaled, swallowed, or absorbed through the skin.[7] Upon contact with water, moisture, or acids, it decomposes to release highly toxic hydrogen cyanide (HCN) and hydrogen bromide (HBr) gases.[6][8]

-

Personal Protective Equipment (PPE): Always handle BrCN in a certified chemical fume hood. Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate).[5][6] A respiratory protection program must be in place if there is any risk of inhalation.

-

Handling: Minimize dust generation. Never work alone. Ensure an emergency shower and eyewash station are immediately accessible.[6] Have a cyanide antidote kit available and ensure personnel are trained in its use.[8]

-

Spills: In case of a spill, evacuate the area. Small, dry spills can be covered with dry sand or absorbent material and collected in a sealed container for hazardous waste disposal.[7] Do not use water on the spill.[6]

-

Disposal: All waste containing BrCN, including contaminated labware and PPE, must be treated as acute hazardous waste and disposed of according to institutional and governmental regulations.[5]

Conclusion

The synthesis of this compound is most effectively achieved through the cyclization of 2-amino-4-methoxyphenol. The choice of methodology hinges on a critical balance between efficiency and safety. The classical cyanogen bromide route offers a rapid and high-yielding pathway but demands stringent safety protocols due to the extreme toxicity of the reagent. For laboratories where safety is paramount or where resources permit, the use of safer alternatives like NCTS provides a viable, albeit slower, method. This guide provides the necessary technical details and expert insights for researchers to make informed decisions and successfully execute the synthesis of this important heterocyclic building block.

References

-

NAU Institutional Chemical Safety Committee. (2012). Standard Operating Procedure for Cyanogen Bromide. Northern Arizona University. [Link]

-

Fisher Scientific. (2009). Material Safety Data Sheet Cyanogen bromide. Exposome-Explorer. [Link]

- Pawar, S. D., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. Journal of Chemical and Pharmaceutical Research.

-

New Jersey Department of Health and Senior Services. (2009). Hazardous Substance Fact Sheet: Cyanogen Bromide. NJ.gov. [Link]

-

University of Georgia Office of Research. (n.d.). Standard Operating Procedure: Cyanogen Bromide. UGA. [Link]

- Verma, A., et al. (2022).

-

Králová, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. [Link]

-

Králová, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19501–19513. [Link]

-

Králová, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. [Link]

-

Kasthuri, M., et al. (2015). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles. Synlett, 26(06), 897-900. [Link]

-

Li, J., et al. (2018). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules, 23(11), 2993. [Link]

- Clark, W. M., et al. (2012). 2-aminobenzoxazole process.

- Tanaka, S., et al. (1988). Process for preparing 2-amino-5-nitrophenol derivatives.

-

Garrepalli, S., et al. (2011). Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Der Pharmacia Lettre, 3(2), 427-432. [Link]

-

Mosslemin, M. H., et al. (2007). Flash preparation of carbenoids: A different performance of cyanogen bromide. E-Journal of Chemistry, 4(3), 362-366. [Link]

-

Sicker, D., et al. (2014). Answer to "How can I synthesize 2-amino-5-methoxyphenol?". ResearchGate. [Link]

-

Organic Chemistry Explained. (2021). c242 - F19 T4 - Cyanogen Bromide Mechanism. YouTube. [Link]

-

Reddit user r/OrganicChemistry. (2022). Cyanogen Bromide Reaction Mechanism. Reddit. [Link]

-

Pearson+. (n.d.). Peptide Sequencing: Partial Hydrolysis with Cyanogen Bromide. Pearson. [Link]

-

Limsopatham, K., et al. (2018). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. Scientific Reports, 8(1), 1362. [Link]

-

Bashir, M., et al. (2014). Synthesis of 2-Amino-4-aryl-3-cyano-4H-pyrano and 2-Amino-3-cyanothieno Derivatives of Cyclopentanonopimaric Acid. ResearchGate. [Link]

-

Lee, S., et al. (2023). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpbs.com [ijpbs.com]

- 3. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. in.nau.edu [in.nau.edu]

- 6. nj.gov [nj.gov]

- 7. CYANOGEN BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. research.uga.edu [research.uga.edu]

- 9. researchgate.net [researchgate.net]

- 10. Benzoxazole synthesis [organic-chemistry.org]

Physical and chemical properties of 2-Amino-5-methoxybenzoxazole

An In-Depth Technical Guide to 2-Amino-5-methoxybenzoxazole

Abstract

This compound (CAS No. 64037-14-5) is a heterocyclic aromatic amine that belongs to the esteemed class of benzoxazoles.[1] This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] Its unique combination of a fused ring system, an exocyclic amino group, and a methoxy substituent imparts a specific set of electronic and steric properties that make it a valuable building block for drug discovery and materials science.[3] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, reactivity, and applications, with a focus on providing practical insights for researchers in the pharmaceutical and chemical sciences.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all scientific investigation. The fundamental identifiers and structural representation of this compound are outlined below.

-

Systematic Name: 5-Methoxy-1,3-benzoxazol-2-amine

-

Common Synonyms: 5-Methoxybenzoxazol-2-amine

-

CAS Registry Number: 64037-14-5[1]

The molecule consists of a benzene ring fused to an oxazole ring, with an amino group at the 2-position and a methoxy group at the 5-position.

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key identifying and physicochemical properties is presented in Table 1. While extensive experimental data for this specific molecule is not widely published, properties can be inferred from closely related analogs.

| Property | Value | Source / Comment |

| Molecular Formula | C₈H₈N₂O₂ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Appearance | White to off-white or light yellow crystalline powder. | Inferred from related compounds like 2-amino-5-methoxybenzoic acid.[4] |

| Melting Point | Not available. | For context, the related 2-Amino-5-chlorobenzoxazole has a melting point of 181-184 °C.[5] |

| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and DMF. | General property for heterocyclic amines. |

| pKa | The amino group is basic, while the benzoxazole nitrogen is weakly basic. | The exact pKa values are not reported but are critical for understanding behavior in biological systems and for developing analytical methods. |

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the methoxy (-OCH₃) protons (typically around 3.8 ppm), and a broad singlet for the amino (-NH₂) protons.[6] The coupling patterns of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR: The carbon NMR would display signals for the eight unique carbon atoms, including the characteristic shifts for the carbon attached to the methoxy group, the carbons of the oxazole ring, and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected vibrational frequencies include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[7]

-

C=N stretching: A strong absorption around 1630-1680 cm⁻¹ from the imine-like bond within the oxazole ring.[8]

-

C-O stretching: Bands associated with the aryl-ether and the oxazole C-O-C bonds, typically in the 1200-1300 cm⁻¹ region.[9]

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight. The ESI-MS spectrum should show a prominent protonated molecular ion [M+H]⁺ at m/z 165.17.[6][10] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Caption: A typical analytical workflow for compound characterization.

Synthesis and Reactivity

The synthesis of 2-aminobenzoxazoles is a well-established area of organic chemistry, with several reliable methods available.

General Reactivity

The reactivity of this compound is governed by its three key features:

-

2-Amino Group: This primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It is also an activating group, increasing the electron density of the heterocyclic ring.

-

Benzoxazole Core: The fused aromatic system is relatively stable but can participate in electrophilic aromatic substitution, directed by the activating amino and methoxy groups. The heteroatoms also provide sites for coordination with metal catalysts.

-

5-Methoxy Group: This is a strong electron-donating group that activates the benzene ring towards electrophilic substitution, primarily at the ortho and para positions.

Synthetic Approach

A common and effective method for synthesizing 2-aminobenzoxazoles is the cyclization of a substituted 2-aminophenol.[11][12] A plausible and modern approach for this compound involves the reaction of 2-amino-4-methoxyphenol with a non-hazardous cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O).[2][13]

The proposed mechanism involves the Lewis acid activation of the cyanating agent, followed by nucleophilic attack from the amino group of the aminophenol.[3] Subsequent intramolecular cyclization via attack of the hydroxyl group, followed by elimination, yields the final benzoxazole product.[2]

Caption: Plausible synthesis route for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminobenzoxazole scaffold is of significant interest to the pharmaceutical industry due to its presence in a wide array of biologically active molecules.[2]

-

Enzyme Inhibition: Derivatives of 2-aminobenzoxazole have been identified as inhibitors of various enzymes, including proteases, kinases, and topoisomerase II, making them attractive candidates for anticancer and anti-inflammatory drug development.[3]

-

Receptor Modulation: This chemical class has been successfully explored for its ability to modulate key central nervous system (CNS) receptors. For instance, certain 2-aminobenzoxazole derivatives have been described as potent 5-HT₃ receptor antagonists, which are targets for treating conditions like nausea and irritable bowel syndrome.[14]

-

Scaffold for Library Synthesis: Due to its favorable drug-like properties and versatile reactivity, this compound serves as an excellent starting point for the synthesis of compound libraries for high-throughput screening, accelerating the discovery of new therapeutic leads.[15]

Experimental Protocol: Purity Analysis by HPLC-UV

This protocol describes a general method for determining the purity of a synthesized batch of this compound. The method is based on standard reversed-phase HPLC principles for aromatic amines.

Objective: To assess the purity of this compound by percentage area normalization.

Instrumentation and Materials:

-

HPLC system with a UV-Vis detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Sample Diluent: 50:50 Acetonitrile/Water

-

This compound sample

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phases by adding the appropriate amount of formic acid to water and using HPLC-grade acetonitrile. Filter and degas both mobile phases before use.

-

Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 10 mL of the sample diluent to achieve a concentration of ~0.1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan)

-

Injection Volume: 10 µL

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |

-

-

Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject the sample and record the chromatogram.

-

Data Processing: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak corresponding to this compound relative to the total area of all peaks.

System Validation: This protocol is self-validating through the inclusion of system suitability parameters. Before sample analysis, a standard injection should be performed to verify theoretical plates (>2000), tailing factor (0.8-1.5), and reproducibility of retention time and peak area (<2% RSD for 5 injections).

Safety and Handling

-

Hazard Classification: May cause skin and eye irritation. May be harmful if swallowed or inhaled.[5][10]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[5]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

Šlachtová, V., Chasa, J., & Brulíková, L. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19489–19501. [Link]

-

Šlachtová, V., Chasa, J., & Brulíková, L. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19489–19501. [Link]

-

Sharma, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]

-

Sharma, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. [Link]

-

Šlachtová, V., Chasa, J., & Brulíková, L. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. [Link]

-

Sharma, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Link]

-

Amorim, M., et al. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. [Link]

-

Li, P., et al. (2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules. [Link]

-

Finlay, D. B., et al. (2021). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). National Institutes of Health. [Link]

-

Sharma, P., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH. [Link]

-

PubChem. 2-Amino-5-methylbenzoic acid. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of 2-Amino-5-methylthiazole. [Link]

-

Synthesis, Characterization and Biological Activity of benzothiazole Complexes. [Link]

-

FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [Link]

Sources

- 1. This compound | 64037-14-5 | PCA03714 [biosynth.com]

- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Amino-5-methoxybenzoic acid | 6705-03-9 [chemicalbook.com]

- 5. 2-Amino-5-chlorobenzoxazole 97 61-80-3 [sigmaaldrich.com]

- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. repository.qu.edu.iq [repository.qu.edu.iq]

- 9. mdpi.com [mdpi.com]

- 10. 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Amino-5-methoxybenzoxazole: A Technical Guide for Researchers

This guide provides an in-depth technical analysis of the expected spectroscopic data for 2-Amino-5-methoxybenzoxazole (C₈H₈N₂O₂), a heterocyclic compound of interest in medicinal chemistry and materials science. While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a reliable, predictive profile. This approach is designed to guide researchers in identifying and characterizing this molecule, whether synthesized in the lab or encountered in complex mixtures.

The structural framework of this compound, combining an electron-donating methoxy group and an amino group on a rigid benzoxazole core, gives rise to a distinct spectroscopic signature. Understanding this signature is paramount for confirming synthesis, assessing purity, and elucidating its role in further chemical transformations.

Molecular Structure and Atom Numbering

A clear understanding of the molecular geometry is the foundation for interpreting spectroscopic data. The structure and atom numbering scheme for this compound used throughout this guide are presented below.

Caption: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Based on established chemical shift principles and data from structurally similar compounds, the following ¹H and ¹³C NMR spectra are predicted.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the amino group. The solvent of choice for analysis would be DMSO-d₆, which can accommodate the amine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| ~ 7.10 | d, J ≈ 2.5 Hz | 1H | H-4 | This proton is ortho to the ring oxygen and meta to the methoxy group, appearing as a doublet due to coupling with H-6. Its position is relatively downfield due to the influence of the heterocyclic ring. |

| ~ 6.95 | d, J ≈ 8.5 Hz | 1H | H-7 | This proton is adjacent to the fused nitrogen atom and will appear as a doublet due to coupling with H-6. |

| ~ 6.75 | dd, J ≈ 8.5, 2.5 Hz | 1H | H-6 | This proton is coupled to both H-7 and H-4, resulting in a doublet of doublets. It is shielded by the ortho methoxy group, shifting it upfield. |

| ~ 6.50 | br s | 2H | -NH₂ | The amino protons typically appear as a broad singlet. The chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding. |

| ~ 3.70 | s | 3H | -OCH₃ | The methoxy protons will appear as a sharp singlet, as they have no adjacent protons to couple with. This is a highly characteristic signal. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |

| ~ 165.0 | C-2 | This carbon is part of the C=N bond within the heterocyclic ring and is directly attached to the exocyclic amino group, making it significantly deshielded. |

| ~ 155.0 | C-5 | An aromatic carbon directly attached to the electron-donating oxygen of the methoxy group, resulting in a downfield shift. |

| ~ 149.0 | C-7a | This is a bridgehead carbon bonded to nitrogen, placing it in a relatively downfield region. |

| ~ 142.0 | C-3a | The second bridgehead carbon, bonded to oxygen, also appears downfield. |

| ~ 112.0 | C-6 | This carbon is ortho to the strongly electron-donating methoxy group, causing significant shielding and an upfield shift. |

| ~ 110.0 | C-7 | An aromatic CH carbon within the typical aromatic region. |

| ~ 98.0 | C-4 | This carbon is ortho to the methoxy group and also influenced by the ring oxygen, leading to a pronounced upfield shift. |

| ~ 55.5 | -OCH₃ | The methyl carbon of the methoxy group is highly shielded and appears in the characteristic upfield region for such groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups within a molecule. The predicted spectrum for this compound would be dominated by absorptions from the N-H, C-H, C=N, and C-O bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Expert Insights |

| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | A characteristic doublet is expected in this region, corresponding to the asymmetric and symmetric stretching modes of the primary amine. |

| 3100 - 3000 | Aromatic C-H Stretch | Ar-H | These absorptions are typically of medium to weak intensity and appear just above 3000 cm⁻¹. |

| 2980 - 2850 | Aliphatic C-H Stretch | Methoxy (-OCH₃) | Stretching vibrations from the methyl group of the methoxy substituent. |

| ~ 1640 | C=N Stretch | Benzoxazole Ring | The carbon-nitrogen double bond within the oxazole ring gives rise to a strong, sharp absorption. |

| ~ 1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | This bending vibration is a key indicator of the primary amine group. |

| 1500 - 1400 | Aromatic C=C Stretch | Benzene Ring | Multiple bands are expected in this "fingerprint" region, corresponding to the stretching of the aromatic carbon-carbon bonds. |

| ~ 1230 | Asymmetric C-O-C Stretch | Aryl Ether (-O-CH₃) | This strong absorption is highly characteristic of the aryl ether linkage. |

| ~ 1030 | Symmetric C-O-C Stretch | Aryl Ether (-O-CH₃) | A second, typically less intense, C-O stretching band for the ether group. |

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, aiding in structural confirmation. Electron Ionization (EI) would be a standard method for this type of compound.

Molecular Ion: The molecular formula C₈H₈N₂O₂ gives a molecular weight of 164.16 g/mol . The high-resolution mass spectrum should show the molecular ion peak ([M]⁺˙) at an m/z of approximately 164.0586.

Predicted Fragmentation Pathway: The fragmentation of this compound under EI conditions is expected to proceed through pathways that generate stable fragments. A primary fragmentation event would likely be the loss of a methyl radical from the methoxy group.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Table of Predicted Fragments:

| Predicted m/z | Proposed Fragment | Loss from Parent/Fragment | Rationale and Expert Insights |

| 164 | [C₈H₈N₂O₂]⁺˙ | - | The molecular ion peak. Its presence confirms the molecular weight. |

| 149 | [C₇H₅N₂O₂]⁺ | •CH₃ | Loss of a methyl radical from the methoxy group is a very common and favorable fragmentation for aryl methyl ethers, leading to a stable cation. This is expected to be a major peak. |

| 121 | [C₆H₅N₂O]⁺˙ | CO (from m/z 149) | Subsequent loss of carbon monoxide (CO) from the fragment at m/z 149 is a plausible step, characteristic of phenolic-type cations. |

Experimental Protocols: A Best-Practice Approach

To acquire high-quality data for this compound, adherence to standardized protocols is essential. The following outlines the methodologies a researcher would typically employ.

Workflow for Spectroscopic Analysis

Caption: Standard workflow for comprehensive spectroscopic characterization.

1. NMR Spectroscopy Protocol (¹H & ¹³C)

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable -NH₂ protons, which might be broadened or lost in other solvents like CDCl₃.

-

Instrumentation: Use a Fourier Transform NMR spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. A standard spectral width of -2 to 12 ppm is appropriate.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) with an appropriate apodization function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

2. FT-IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the Potassium Bromide (KBr) pellet method is standard. Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry KBr powder and press it into a transparent disk. This minimizes scattering and produces sharp peaks.

-

Background Scan: First, acquire a background spectrum of the pure KBr pellet or the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

3. Mass Spectrometry Protocol (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or GC inlet.

-

Ionization: Use a standard electron ionization energy of 70 eV. This energy is sufficient to cause ionization and reproducible fragmentation patterns.

-

Analysis: Scan a mass range appropriate for the expected molecular weight, for instance, m/z 40-400, to detect both the molecular ion and key fragments.

-

Data Interpretation: Identify the peak with the highest m/z value, which typically corresponds to the molecular ion. Analyze the lower mass fragments to propose a fragmentation pathway that is consistent with the molecular structure.

This predictive guide serves as a robust starting point for any researcher working with this compound, enabling informed experimental design and confident interpretation of acquired data.

References

For the purpose of this predictive guide, references are based on general spectroscopic principles and data for analogous compounds, as direct, published spectra for this compound were not identified during the literature search.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Arjunan, V., et al. (2015). Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV–Visible) and DFT studies of 2-amino-5-chlorobenzoxazole. Journal of Molecular Structure, 1098, 335-346.

The Benzoxazole Core: A Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development

Abstract

The benzoxazole scaffold, a deceptively simple fusion of a benzene and an oxazole ring, has emerged as a powerhouse in modern medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have propelled it from a 19th-century chemical curiosity to a privileged structure in contemporary drug discovery. This in-depth technical guide provides a comprehensive exploration of the discovery and history of benzoxazole derivatives, charts the evolution of their synthesis from classical high-temperature condensations to elegant and efficient modern methodologies, and delves into the structure-activity relationships that underpin their diverse pharmacological activities. With a focus on their applications as anticancer and antimicrobial agents, this guide offers field-proven insights, detailed experimental protocols, and a forward-looking perspective for researchers, scientists, and drug development professionals.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of benzoxazole is intrinsically woven into the fabric of 19th-century heterocyclic chemistry. While a single, definitive publication heralding the "first" synthesis of a benzoxazole derivative remains elusive in the historical record, the foundational groundwork was unequivocally laid by the pioneering work of chemists like Albert Ladenburg in the 1870s.[1] Ladenburg's investigations into the synthesis of related heterocyclic systems, particularly benzimidazoles, provided the intellectual and methodological framework from which the synthesis of benzoxazoles would logically emerge.[1]

The most probable early route to benzoxazole derivatives was an adaptation of what is now known as the Phillips-Ladenburg synthesis. This classical method involves the condensation of an ortho-substituted aminophenol with a carboxylic acid or its derivative at elevated temperatures, often in the presence of a dehydrating agent.[1] The history of heterocyclic compounds began as organic chemistry advanced in the mid-19th century.[2] This era of chemical exploration, driven by the desire to understand and create new molecular architectures, undoubtedly led to the first, albeit perhaps not widely documented, syntheses of the benzoxazole core.

The Art of the Synthesis: From Brute Force to Finesse

The synthesis of the benzoxazole ring system has undergone a remarkable evolution, transitioning from harsh, high-temperature classical methods to sophisticated, highly efficient modern protocols. This progression reflects the broader advancements in synthetic organic chemistry, with an increasing emphasis on sustainability, atom economy, and catalytic efficiency.

The Classical Approach: The Phillips-Ladenburg Condensation

The Phillips-Ladenburg synthesis and its variations represent the cornerstone of classical benzoxazole preparation. The reaction typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, such as an acyl chloride or ester, under acidic conditions and high temperatures. Polyphosphoric acid (PPA) became a widely used medium for this transformation, acting as both a catalyst and a solvent.[3][4]

The underlying principle of this method is the initial acylation of the amino group of the 2-aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.[3] While robust and versatile, this classical approach often suffers from drawbacks such as harsh reaction conditions, the need for strong acids, and sometimes, low yields.[5]

Protocol 1: Classical Synthesis of 2-Phenylbenzoxazole using Polyphosphoric Acid [6]

This protocol details the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzoic acid, a quintessential example of the Phillips-Ladenburg type condensation.

Materials:

-

2-Aminophenol (1.09 g, 10 mmol)

-

Benzoic acid (1.22 g, 10 mmol)

-

Polyphosphoric acid (PPA) (40 g)

-

Ice water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 2-aminophenol (10 mmol) and benzoic acid (10 mmol).

-

Carefully add polyphosphoric acid (40 g) to the flask with stirring.

-

Heat the reaction mixture at 60°C for 2 hours, then increase the temperature to 120°C and heat for an additional 2 hours.

-

After cooling to room temperature, pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL), water (2 x 25 mL), and brine (2 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford pure 2-phenylbenzoxazole.

Causality of Experimental Choices:

-

Polyphosphoric acid (PPA): PPA serves as both a Brønsted acid catalyst to protonate the carbonyl group of benzoic acid, making it more electrophilic, and as a powerful dehydrating agent to drive the final cyclization step.

-

Stepwise Heating: The initial lower temperature (60°C) allows for the controlled formation of the amide intermediate, while the higher temperature (120°C) provides the necessary energy for the intramolecular cyclization and dehydration, which has a higher activation energy.

-

Ice Water Quench: Pouring the viscous PPA mixture into ice water hydrolyzes the PPA and precipitates the organic product, allowing for its extraction.

-

Sodium Bicarbonate Wash: This step neutralizes any remaining acidic components from the reaction mixture.

Mechanism of the Phillips-Ladenburg Synthesis

The mechanism of the acid-catalyzed condensation of a 2-aminophenol with a carboxylic acid proceeds through several key steps:

Caption: Mechanism of the Phillips-Ladenburg Benzoxazole Synthesis.

The Modern Approach: One-Pot Catalytic Syntheses

In recent years, a plethora of modern, one-pot synthetic methods for benzoxazole derivatives have been developed, driven by the principles of green chemistry. These methods often employ mild reaction conditions, utilize efficient and recyclable catalysts, and offer high yields and broad substrate scope.[5][7][8] One such elegant approach is the one-pot condensation of 2-aminophenols with aldehydes.[5]

Protocol 2: Modern One-Pot Synthesis of 2-Substituted Benzoxazoles using a Nickel Catalyst [9]

This protocol exemplifies a modern, efficient, and environmentally benign approach to benzoxazole synthesis.

Materials:

-

o-Aminophenol (1 mmol)

-

Substituted aromatic aldehyde (1 mmol)

-

Nickel sulfate (NiSO₄) (10 mol%)

-

Ethanol (EtOH)

-

Diethyl ether

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve o-aminophenol (1 mmol) and the substituted aromatic aldehyde (1 mmol) in ethanol.

-

Add nickel sulfate (10 mol%) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system.

Causality of Experimental Choices:

-

Nickel Sulfate (NiSO₄): The Lewis acidic nickel catalyst activates the aldehyde carbonyl group, facilitating the initial formation of a Schiff base intermediate with the 2-aminophenol. It also likely plays a role in the subsequent oxidative cyclization.

-

One-Pot Procedure: This approach is highly efficient as it avoids the isolation of the intermediate Schiff base, saving time and reducing solvent waste.

-

Room Temperature Reaction: The use of an efficient catalyst allows the reaction to proceed at ambient temperature, reducing energy consumption and minimizing side reactions.

Mechanism of the One-Pot Aldehyde Condensation

The one-pot synthesis from an aldehyde proceeds via a different mechanistic pathway compared to the classical carboxylic acid route, typically involving the formation of a Schiff base intermediate followed by oxidative cyclization.

Caption: Mechanism of the One-Pot Benzoxazole Synthesis from an Aldehyde.

Pharmacological Significance and Structure-Activity Relationships (SAR)

The benzoxazole scaffold is a common feature in a wide array of biologically active compounds, demonstrating its versatility as a pharmacophore.[10] Its derivatives have shown a remarkable range of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][10]

Benzoxazole Derivatives as Anticancer Agents

A significant area of research for benzoxazole compounds is their potential as anticancer agents.[6] One of the key mechanisms underlying their antitumor activity is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[10]

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that are essential for tumor growth and metastasis.[10] By inhibiting VEGFR-2, benzoxazole derivatives can effectively cut off the blood supply to tumors.

Caption: Simplified VEGFR-2 Signaling Pathway and Point of Inhibition by Benzoxazole Derivatives.

Structure-Activity Relationship of Benzoxazole-Based VEGFR-2 Inhibitors

Systematic modification of the benzoxazole scaffold has revealed key structural features that govern its VEGFR-2 inhibitory activity.

-

The 2-Position: The substituent at the 2-position of the benzoxazole ring is crucial for activity. Aromatic and heteroaromatic rings are often well-tolerated and can engage in key interactions within the ATP-binding pocket of the kinase.

-

The Benzene Ring: Substitution on the benzene portion of the benzoxazole core can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and pharmacokinetic properties. Electron-withdrawing groups have been shown to be favorable for antibacterial activity in some cases.[9]

-

Linker and Terminal Groups: Many potent benzoxazole-based inhibitors incorporate a linker at the 2-position, which connects to a terminal hydrophobic group. The nature and length of this linker, as well as the identity of the terminal group, are critical for optimizing interactions with the hydrophobic regions of the kinase active site.[11][12]

| Compound | Modifications | VEGFR-2 IC₅₀ (µM) | Reference |

| Sorafenib (Reference) | - | 0.09 | [12] |

| Compound 5c | 2-substituted benzoxazole with a urea linker | 0.08 | [12] |

| Compound 5e | 2-substituted benzoxazole with a urea linker and terminal chloro-substitution | 0.07 | [12] |

| Compound 12l | Benzoxazole with a modified linker and terminal group | 0.097 | [13] |

| Compound 14o | Benzoxazole derivative | VEGFR-2 protein concentration of 586.3 pg/ml | [14] |

Benzoxazole Derivatives as Antimicrobial Agents

Benzoxazole derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[15] The mechanism of action for their antimicrobial effects can vary, with some derivatives targeting essential bacterial enzymes like DNA gyrase.[15]

Quantitative Structure-Activity Relationship (QSAR) in Antimicrobial Benzoxazoles

QSAR studies have been instrumental in identifying the structural features that contribute to the antimicrobial potency of benzoxazole derivatives. These studies have shown that the electronic and thermodynamic properties of the substituents play a significant role in their activity.[9][16] For instance, the presence of electron-withdrawing groups on the benzoxazole ring has been correlated with enhanced antibacterial activity.[9]

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Compound 11 | Candida krusei | 7.8 | [15] |

| Ampicillin (Reference) | Pseudomonas aeruginosa | >400 | [16] |

| Rifampicin (Reference) | Pseudomonas aeruginosa | >400 | [16] |

| Benzoxazole Derivative | Pseudomonas aeruginosa | 12.5 | [16] |

| Benzoxazole Derivative | Bacillus subtilis | 3.12 | [1] |

Conclusion and Future Perspectives

The journey of benzoxazole derivatives from their 19th-century origins to their current status as a privileged scaffold in drug discovery is a testament to the enduring power of heterocyclic chemistry. The evolution of their synthesis from classical, high-temperature methods to modern, catalytic, and environmentally benign protocols has opened up new avenues for the rapid generation of diverse chemical libraries. The broad spectrum of pharmacological activities exhibited by benzoxazole derivatives, particularly in the realms of oncology and infectious diseases, underscores their therapeutic potential.

Future research in this field will likely focus on the continued development of novel, sustainable synthetic methodologies, the exploration of new biological targets for benzoxazole-based compounds, and the use of computational tools to design next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. As our understanding of the intricate interplay between molecular structure and biological function deepens, the benzoxazole core is poised to remain a central and highly valuable component in the arsenal of medicinal chemists for years to come.

References

- [Placeholder for a general reference on heterocyclic chemistry, if found]

-

Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

QSAR modeling of benzoxazole derivatives as antimicrobial agents. (n.d.). Scholars Research Library. Retrieved January 2, 2026, from [Link]

-

How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative? (2015, July 21). ResearchGate. Retrieved January 2, 2026, from [Link]

- [Placeholder for a reference on modern one-pot synthesis, if found]

-

Synthesis, biological evaluation and 2D-QSAR analysis of benzoxazoles as antimicrobial agents. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023, August 11). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. (n.d.). Global Research Online. Retrieved January 2, 2026, from [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023, August 11). RSC Publishing. Retrieved January 2, 2026, from [Link]

-

Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole derivatives. (n.d.). Der Pharma Chemica. Retrieved January 2, 2026, from [Link]

-

Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (n.d.). Taylor & Francis Online. Retrieved January 2, 2026, from [Link]

- [Placeholder for a reference on antimicrobial SAR, if found]

-

Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022, July 25). National Institutes of Health. Retrieved January 2, 2026, from [Link]

- Synthesis of benzoxazole. (n.d.). Patsnap.

- [Placeholder for a general reference on modern synthesis, if found]

-

Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

-

New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022, January 5). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. (2023, March 27). MDPI. Retrieved January 2, 2026, from [Link]

-

Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR‐2 inhibitors. (2019, August 29). ResearchGate. Retrieved January 2, 2026, from [Link]

- [Placeholder for a reference on modern synthesis mechanism, if found]

-

Proposed mechanism for the synthesis of benzoxazoles. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Synthesis of high molecular weight polybenzoxazoles in polyphosphoric acid and investigation of their hydrolytic stability under acidic conditions. (n.d.). Sungkyunkwan University. Retrieved January 2, 2026, from [Link]

-

One-Pot Synthesis of 2-Substituted Benzoxazoles Promoted by Copper Acetate Monohydrate. (n.d.). AMiner. Retrieved January 2, 2026, from [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

Benzoxazole. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

-

The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. (2020, February 11). National Institutes of Health. Retrieved January 2, 2026, from [Link]

- [Placeholder for a reference on Phillips-Ladenburg mechanism, if found]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023, August 11). Semantic Scholar. Retrieved January 2, 2026, from [Link]

- [Placeholder for a reference on modern one-pot mechanism, if found]

- [Placeholder for a reference on SAR of VEGFR-2 inhibitors, if found]

- [Placeholder for a reference on quantit

Sources

- 1. benchchem.com [benchchem.com]

- 2. One‐pot green synthesis of benzoxazole derivatives through molecular sieve‐catalyzed oxidative cyclization reaction | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pure.skku.edu [pure.skku.edu]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. benchchem.com [benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, biological evaluation and 2D-QSAR analysis of benzoxazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of 2-Amino-5-methoxybenzoxazole Derivatives

Abstract: The benzoxazole nucleus is a quintessential heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its diverse pharmacological profile. As a "privileged structure," its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide focuses specifically on the 2-amino-5-methoxybenzoxazole framework, providing an in-depth analysis of its synthesis, key biological activities, and mechanisms of action. We will explore its potential as a potent anticancer agent through apoptosis induction and kinase inhibition, its role in mitigating inflammation via the TLR4/MD2 pathway, and its efficacy as an antimicrobial agent targeting bacterial DNA gyrase. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structure-activity relationship insights, and a forward-looking perspective on the therapeutic potential of this promising class of compounds.

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

Heterocyclic compounds form the backbone of modern pharmacology, and among them, the benzoxazole moiety stands out for its remarkable versatility. This bicyclic structure, consisting of a benzene ring fused to an oxazole ring, is a core component in numerous natural products and synthetic pharmaceuticals.[3] Its rigid, planar structure and unique electronic properties allow it to interact with a wide array of biological targets, making it a fertile ground for drug discovery.

The broad therapeutic potential of benzoxazole derivatives has been extensively documented, with demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant agents.[2][3][4][5] This guide narrows the focus to a specific, functionally rich subclass: This compound derivatives . The presence of the 2-amino group provides a critical site for further chemical modification, allowing for the generation of diverse compound libraries, while the 5-methoxy group significantly influences the molecule's electronic properties and lipophilicity, which can profoundly impact its biological activity and pharmacokinetic profile.

Synthesis of this compound Derivatives

The cornerstone of developing novel therapeutics is a robust and flexible synthetic strategy. The synthesis of the this compound core typically relies on the cyclization of a substituted ortho-aminophenol. A common and effective method involves the reaction of 2-amino-4-methoxyphenol with cyanogen bromide. Further derivatization can be achieved by modifying the 2-amino group.

General Synthetic Workflow

The synthesis begins with the selection of the appropriate precursor, 2-amino-4-methoxyphenol. This compound contains the necessary functional groups—an amine and a hydroxyl group in an ortho relationship—required for the formation of the oxazole ring. The reaction with cyanogen bromide facilitates the cyclization to form the 2-aminobenzoxazole core. Polyphosphoric acid (PPA) can also be used as a powerful condensing and dehydrating agent in reactions involving an o-aminophenol and a carboxylic acid to form 2-substituted benzoxazoles.[1][2]

Caption: General synthesis workflow for this compound derivatives.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis for the core scaffold.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2-amino-4-methoxyphenol (10 mmol) in a suitable solvent such as methanol (50 mL).

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of cyanogen bromide (11 mmol) in methanol (20 mL) dropwise over 30 minutes, maintaining the temperature below 5°C.

-

Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure this compound.

Anticancer Activity

The benzoxazole scaffold is a well-established pharmacophore in oncology research.[6] Derivatives of this compound have emerged as promising candidates due to their ability to target multiple pathways essential for cancer cell survival and proliferation.

Mechanism of Action

The anticancer effects of these derivatives are often multifactorial, primarily involving the induction of programmed cell death (apoptosis) and the inhibition of key signaling kinases.

-

Induction of Apoptosis: Many benzoxazole compounds trigger the intrinsic apoptotic pathway. This is characterized by the release of cytochrome C from the mitochondria into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3, leading to cell death.[7] This mechanism is often accompanied by a decrease in the expression of anti-apoptotic proteins like Bcl-2 and transcription factors like NF-κB.[7]

-

Kinase Inhibition: Certain derivatives have been designed as potent inhibitors of receptor tyrosine kinases that are critical for tumor angiogenesis and metastasis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met.[8] Others have shown activity as inhibitors of enzymes involved in DNA repair, such as Poly (ADP-ribose) polymerase-2 (PARP-2), making them particularly effective against specific cancer types.[6]

Caption: Simplified pathway of apoptosis induction by benzoxazole derivatives.

Structure-Activity Relationship (SAR)

The substitution pattern on the benzoxazole ring is critical for anticancer potency. Studies have shown that the presence of electron-withdrawing groups at the C-5 position can enhance cytotoxic activity.[4][5] The 5-methoxy group presents an interesting case; while it is electron-donating via resonance, its inductive effect is electron-withdrawing. This dual nature can be fine-tuned through further derivatization of the 2-amino group to optimize target engagement and cellular uptake. The presence of a 5-chloro substituent has also been noted for its positive contribution to anticancer activity.[6]

In Vitro Evaluation Data

The cytotoxic potential of these compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.

| Compound Series | MCF-7 (Breast) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |

| Series A (Amide) | 8.52 | 10.14 | 12.31 |

| Series B (Urea) | 5.15 | 7.68 | 9.45 |

| Sorafenib (Control) | 7.47 | 9.20 | 6.80 |

| Note: Data are representative examples based on published literature for similar scaffolds.[6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with medium containing the compounds or vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Caption: Experimental workflow for the MTT cell viability assay.

Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases. Benzoxazole derivatives have demonstrated significant potential as anti-inflammatory agents, offering a novel mechanistic approach to modulating the immune response.[9][10]

Mechanism of Action: MD2 Inhibition

A promising anti-inflammatory mechanism for benzoxazole derivatives is the inhibition of Myeloid Differentiation Protein 2 (MD2). MD2 is an essential co-receptor for Toll-like receptor 4 (TLR4), which recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria.[9] By binding to MD2, these compounds can competitively block the formation of the LPS-TLR4-MD2 complex. This inhibition prevents the downstream activation of pro-inflammatory signaling pathways, such as NF-κB, ultimately leading to a reduction in the production of inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[9]

Caption: Mechanism of MD2 inhibition by benzoxazole derivatives.

Structure-Activity Relationship (SAR)

Research on the closely related 2-aminobenzothiazole scaffold provides valuable insights. It was found that substitutions at the 5-position with groups like chloro, nitro, and notably, methoxy (-OCH3) , led to an increase in anti-inflammatory activity.[11] This strongly suggests that the 5-methoxy substitution on the benzoxazole ring is a favorable feature for developing potent anti-inflammatory agents.

Experimental Protocol: IL-6 Quantification by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in biological samples.

-

Cell Culture: Culture macrophages (e.g., RAW 264.7) and pre-treat with various concentrations of the test compound for 1 hour.

-

Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce IL-6 production.

-

Sample Collection: Collect the cell culture supernatants.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for IL-6.

-

Add the collected supernatants and standards to the wells.

-

Add a biotinylated detection antibody.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a substrate (e.g., TMB) and stop the reaction.

-

-

Data Acquisition: Measure the absorbance at 450 nm and calculate the IL-6 concentration based on the standard curve.

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Benzoxazole derivatives have shown broad-spectrum activity against various pathogens, including drug-resistant strains.[3][12]

Mechanism of Action: DNA Gyrase Inhibition

One of the key bacterial targets for benzoxazole derivatives is DNA gyrase.[12] This essential enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. By inhibiting DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial cell death. This mechanism is shared by the successful fluoroquinolone class of antibiotics.

In Vitro Evaluation Data

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Series | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |

| Series C | 12.5 | 25 | 50 |

| Series D | 6.25 | 12.5 | 25 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Note: Data are representative examples based on published literature.[12] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) corresponding to a defined colony-forming unit (CFU/mL).

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth medium.

-

Inoculation: Add the bacterial inoculum to each well. Include positive (no drug) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Conclusion and Future Perspectives